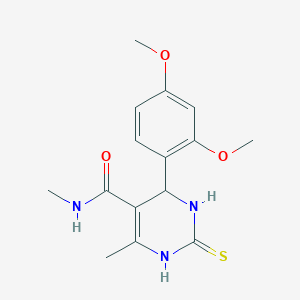
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DMTCP, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its diverse applications. DMTCP is a member of the pyrimidine family and is characterized by its unique chemical structure, which makes it an attractive candidate for various scientific studies.
Mecanismo De Acción
The exact mechanism of action of 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell division and proliferation. 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis. 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, leading to a decrease in the levels of these molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in lab experiments is its potent anticancer activity, which makes it an attractive candidate for drug development. However, one of the limitations of using 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One potential avenue of research is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of the compound's mechanism of action, which could provide insights into its potential use in drug development. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in vivo, which could pave the way for its clinical use in the future.
Conclusion:
In conclusion, 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that has gained significant attention in the field of scientific research due to its diverse applications. The compound has been found to exhibit potent anticancer activity and has potential use as an antibacterial and antifungal agent. While there are limitations to working with 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in lab experiments, its unique chemical structure and potent biological activity make it an attractive candidate for further research and drug development.
Métodos De Síntesis
The synthesis of 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the reaction of 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and ethanol. The reaction is carried out at a temperature of 80°C for several hours to obtain the desired product. The purity of the synthesized compound is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity against various cancer cell lines. 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
Nombre del producto |
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
|---|---|
Fórmula molecular |
C15H19N3O3S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H19N3O3S/c1-8-12(14(19)16-2)13(18-15(22)17-8)10-6-5-9(20-3)7-11(10)21-4/h5-7,13H,1-4H3,(H,16,19)(H2,17,18,22) |
Clave InChI |
JYYPEEDTBUWFIZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC |
SMILES canónico |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297563.png)
![2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297564.png)

![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B297567.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297568.png)
![N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297571.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297574.png)
![N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297576.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297577.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297580.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)